Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a naphthalen-1-yl methanone core linked to a 1,4-thiazepane ring substituted with an o-tolyl group (ortho-methylphenyl).
Synthetic routes for analogous naphthalen-1-yl methanone derivatives often involve 1,3-dipolar cycloadditions or Friedel-Crafts acylations (e.g., as seen in triazole-linked naphthalene derivatives in ).
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-17-7-2-4-10-19(17)22-13-14-24(15-16-26-22)23(25)21-12-6-9-18-8-3-5-11-20(18)21/h2-12,22H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHUGJHJKJZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized with the naphthalene and tolyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key analogues include:
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (FUB-JWH-018) : Replaces the 1,4-thiazepane-o-tolyl moiety with a 4-fluorobenzyl-indole group. The indole ring enhances π-π stacking interactions, while the fluorobenzyl group increases metabolic stability compared to the o-tolyl group.
FDU-NNEI (1-(4-Fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) : Substitutes the methanone bridge with a carboxamide linker, altering hydrogen-bonding capabilities and solubility.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
- Features a triazole ring instead of thiazepane, with a naphthalen-1-yloxy methyl group. The triazole’s rigidity contrasts with the thiazepane’s flexibility.
Physicochemical Properties
- Solubility : The thiazepane ring likely improves aqueous solubility compared to purely aromatic systems (e.g., FUB-JWH-018) due to its nitrogen and sulfur atoms.
- Thermal Stability: Methanone derivatives with heterocycles (e.g., triazoles in ) exhibit melting points >150°C, suggesting similar stability for the target compound.
Spectroscopic Signatures
- IR Spectroscopy: C=O stretch: ~1670–1680 cm⁻¹ (consistent across methanone derivatives, e.g., compounds 6a–6c in ) . N–H stretch (if present): ~3260–3300 cm⁻¹, absent in the target compound due to lack of amide groups.
- NMR Spectroscopy :
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
